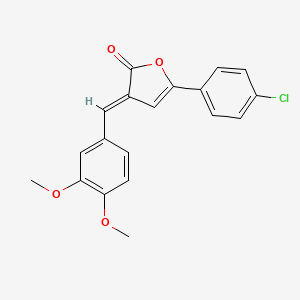![molecular formula C16H11N5 B5532077 1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5532077.png)
1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, often involves condensation reactions between 1,2-phenylenediamine (o-phenylenediamine) and carboxylic acids or their derivatives, such as nitriles. Recent advancements have introduced various novel methods for the synthesis of benzimidazoles, including green chemistry approaches that minimize environmental impact by using solvent-free conditions, metal-free catalysts, or employing nanoparticle catalysts for condensation and cyclization reactions (Sharma, Dangi, Mittal, & Kalra, 2023).
Molecular Structure Analysis
Benzimidazoles are known for their molecular flexibility, allowing for a wide range of structural modifications that can significantly alter their chemical and biological properties. The core structure of benzimidazole derivatives, including the subject compound, facilitates interactions with various biological targets, contributing to their broad spectrum of activities. The detailed molecular structure analysis of such compounds usually involves techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which help elucidate their conformation and electronic distribution.
Chemical Reactions and Properties
Benzimidazole derivatives engage in a variety of chemical reactions, primarily due to their nucleophilic sites at the nitrogen atoms and the reactivity of substituents on the benzimidazole ring. These reactions include alkylation, acylation, sulfonation, and oxidation. The specific chemical reactions and properties of this compound would depend on the nature of its substituents and the electronic effects they impart on the core structure.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting point, solubility, and crystalline form, are influenced by their molecular structure and substitution pattern. These properties are critical for determining the compound's suitability for various applications, including its pharmaceutical formulation and stability.
Chemical Properties Analysis
Benzimidazole compounds exhibit a range of chemical properties, including basicity of the imidazole nitrogen atoms, reactivity towards electrophilic and nucleophilic substitution, and the ability to form hydrogen bonds. These properties are essential for understanding the compound's behavior in biological systems and its interactions with biomolecules.
- (Sharma et al., 2023) for insights into modern synthetic procedures.
- (Nguyen Thi Chung, V. C. Dung, & D. Duc, 2023) provides a comprehensive review of the synthesis of benzimidazole derivatives.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins . This interaction can lead to changes in the conformation or activity of the target, thereby influencing the biological process it is involved in .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have potential effects on cellular processes such as cell proliferation, apoptosis, inflammation, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives
Orientations Futures
Propriétés
IUPAC Name |
1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-11-8-15(20-7-6-18-10-20)21-14-5-3-2-4-13(14)19-16(21)12(11)9-17/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJHFQPWUESTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=CN=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(cyclobutylmethoxy)-5-{[(3R)-3-piperidinylamino]carbonyl}benzoate hydrochloride](/img/structure/B5531997.png)
![N-(3-fluoro-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5532003.png)


![N~3~-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5532032.png)
![N-cyclohexyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5532039.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B5532042.png)

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5532060.png)
![7-allyl-N-(isoxazol-3-ylmethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532063.png)
![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)
![ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5532094.png)
